molecular formula C24H22F2N2O4 B11249714 7-fluoro-1-(3-fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione

7-fluoro-1-(3-fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11249714
M. Wt: 440.4 g/mol
InChI Key: MUCLPPIOCNIKSD-UHFFFAOYSA-N
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Description

7-fluoro-1-(3-fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes fluorine atoms, a morpholine ring, and a chromeno-pyrrole core.

Preparation Methods

The synthesis of 7-fluoro-1-(3-fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, including the formation of the chromeno-pyrrole core and the introduction of the fluorine atoms and the morpholine ring. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-fluoro-1-(3-fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a probe for studying biological processes.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-fluoro-1-(3-fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The fluorine atoms and the morpholine ring may play a crucial role in its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 7-fluoro-1-(3-fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione include:

  • 3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine
  • 1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine These compounds share structural similarities but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its combination of fluorine atoms, morpholine ring, and chromeno-pyrrole core, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H22F2N2O4

Molecular Weight

440.4 g/mol

IUPAC Name

7-fluoro-1-(3-fluorophenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H22F2N2O4/c25-16-4-1-3-15(13-16)21-20-22(29)18-14-17(26)5-6-19(18)32-23(20)24(30)28(21)8-2-7-27-9-11-31-12-10-27/h1,3-6,13-14,21H,2,7-12H2

InChI Key

MUCLPPIOCNIKSD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)F

Origin of Product

United States

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